molecular formula C8H8N2O B2715335 3-Aminoisoindolin-1-one CAS No. 93679-99-3

3-Aminoisoindolin-1-one

Cat. No. B2715335
CAS RN: 93679-99-3
M. Wt: 148.165
InChI Key: XTVJFMACICVAGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been reported in various studies. For instance, the reactions of 3-acetoxy-2-acetyl(cyanoacetyl)aminoisoindolin-1-one with o-tosylaminobenzaldehyde and o-mesylaminobenzaldehyde morpholinals lead to a mixture of 2-(2-aminoquinoline-3-carboxamido)-3-morpholinoisoindolin-1-one . Another study reported the synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindolinones through Rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides .


Molecular Structure Analysis

Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors against Gastric Carcinoma . The study conducted various molecular modeling studies by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .


Chemical Reactions Analysis

The chemical reactions involving isoindolin-1-one derivatives have been explored in several studies. For example, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . Another study reported Rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides, which furnished 3-aminoisoindolin-1-ones and 3-(diarylmethylene)isoindolin-1-ones .

Scientific Research Applications

Pharmaceutical Synthesis

3-Aminoisoindolin-1-one and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these compounds are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .

Colorants and Dyes

3-Aminoisoindolin-1-one is used in the production of colorants and dyes . The isoindoline nucleus and carbonyl groups at positions 1 and 3 contribute to their color properties .

Polymer Additives

These compounds are used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications .

Organic Synthesis

3-Aminoisoindolin-1-one plays a crucial role in organic synthesis . It’s involved in various synthetic strategies to access N-isoindoline-1,3-diones derivatives .

Photochromic Materials

These compounds have applications in the development of photochromic materials . These materials change color in response to light, and 3-Aminoisoindolin-1-one contributes to this property .

PI3Kγ Inhibitors

Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors . Molecular modeling studies have been conducted to understand their inhibitory action .

Synthesis of Quinoline Derivatives

3-Aminoisoindolin-1-one has been used in the synthesis of phthalimidines linked to quinoline derivatives . This synthesis process involves complex reactions and offers unique advantages .

Mechanism of Action

Target of Action

3-Aminoisoindolin-1-one is a derivative of isoindoline-1-one, a class of compounds that have been found to have diverse biological activities Isoindoline-1-one derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Aminoisoindolin-1-one may also interact with various biological targets.

Mode of Action

Isoindoline-1-one derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Aminoisoindolin-1-one may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Isoindoline-1-one derivatives have been found to inhibit the pi3k/akt/mtor pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Therefore, it is possible that 3-Aminoisoindolin-1-one may also affect this pathway or similar biochemical pathways.

Result of Action

Isoindoline-1-one derivatives have been found to exhibit diverse biological activities , suggesting that 3-Aminoisoindolin-1-one may have similar effects at the molecular and cellular level.

Safety and Hazards

The safety data sheet for 3-Aminoisoindolin-1-one suggests that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-amino-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJFMACICVAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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